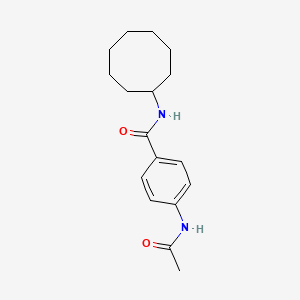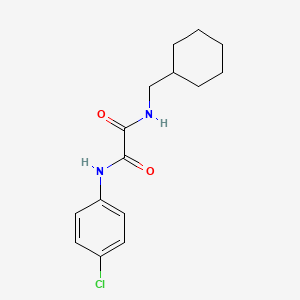
N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride
Übersicht
Beschreibung
N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride, also known as BOC-3-MeO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOC-3-MeO is a white crystalline powder that belongs to the class of cyclopentanamine hydrochlorides.
Wirkmechanismus
The mechanism of action of N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride is not fully understood. However, it has been found to interact with the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has been found to modulate the activity of the sigma-1 receptor, which may contribute to its anti-inflammatory, analgesic, antitumor, and neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which play a key role in the development of inflammatory diseases. N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has also been found to reduce the expression of cyclooxygenase-2, which is an enzyme that is involved in the production of prostaglandins, which are involved in the development of pain and inflammation. Additionally, N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has been found to induce apoptosis in cancer cells, which may contribute to its antitumor properties. N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has also been found to protect neurons from oxidative stress, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has been found to have a low toxicity profile, which makes it a potential candidate for clinical trials. However, one limitation is that the mechanism of action of N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has a relatively short half-life, which may limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research of N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride. One direction is to investigate its potential as a treatment for chronic pain and inflammatory diseases. Another direction is to investigate its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride. Further research is also needed to investigate its potential as a neuroprotective agent. Finally, future research could focus on developing new synthesis methods for N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride to improve its efficacy and reduce its limitations.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has also been shown to have antitumor properties, which makes it a potential candidate for cancer therapy. Additionally, N-(4-butoxy-3-methoxybenzyl)cyclopentanamine hydrochloride has been found to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(4-butoxy-3-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-4-11-20-16-10-9-14(12-17(16)19-2)13-18-15-7-5-6-8-15;/h9-10,12,15,18H,3-8,11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGZYWJCBSSFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4389212.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4389215.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4389217.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)
![2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389241.png)

![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)

![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![3-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4389312.png)